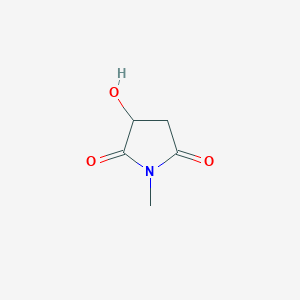

3-Hydroxy-1-methylpyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-6-4(8)2-3(7)5(6)9/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKACWKSCREJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028009 | |

| Record name | 3-Hydroxy-1-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19948-27-7 | |

| Record name | 2-Hydroxy-N-methylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019948277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92546 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-1-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1-methyl-2,5-pyrrolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-N-METHYLSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XH7E7CQN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for 3-Hydroxy-1-methylpyrrolidine-2,5-dione

The creation of the this compound structure is not typically a single-step process. The established routes often begin with the synthesis of a precursor molecule, 1-methylpyrrolidine-2,5-dione (also known as N-methylsuccinimide), which is then further modified.

Cyclization Reactions

Cyclization reactions are fundamental to forming the heterocyclic pyrrolidine-2,5-dione ring system. These methods involve the condensation of a linear substrate to form the cyclic imide structure.

A primary and widely used method for synthesizing the N-methylsuccinimide precursor involves the reaction of a succinic acid derivative, most commonly succinic anhydride, with methylamine (B109427) or its salts. chemicalbook.com This reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form an intermediate N-methylsuccinamic acid. Subsequent heating and dehydration (cyclodehydration) result in the formation of the stable five-membered imide ring of 1-methylpyrrolidine-2,5-dione. google.com

This process can be carried out under various conditions, including conventional heating or microwave irradiation, which can significantly reduce reaction times and improve yields. chemicalbook.com The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the resulting N-methylsuccinimide.

Table 1: Selected Conditions for the Synthesis of 1-Methylpyrrolidine-2,5-dione

| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| Succinic anhydride, Methylamine hydrochloride | None (Microwave) | None | 110 | 90 |

| Succinic anhydride, Ammonia, Methanol | None | None | 300 | 90 |

| Diammonium succinate, Methanol | None | Water | 300 | High |

This table presents data from various studies on the synthesis of the precursor compound.

The reaction between succinic acid derivatives and aminoacetic acid (glycine) is a valid chemical transformation for producing N-substituted succinimides. However, this specific pathway does not yield this compound. Instead, the use of aminoacetic acid as the nitrogen source results in the formation of 1-(carboxymethyl)pyrrolidine-2,5-dione. The methyl group at the N-1 position is a defining characteristic of the target compound, and its introduction requires a methylamine source, not an amino acid. Therefore, this route is not applicable for the synthesis of the specified compound.

Reduction-Oxidation Tandem Synthesis

A more complex, multi-step approach to synthesizing this compound involves a sequence of reduction and oxidation reactions. This pathway uses the readily available 1-methylpyrrolidine-2,5-dione as the starting material and transforms it through an alcohol intermediate.

The first stage of this tandem process involves the reduction of the diketone precursor, 1-methylpyrrolidine-2,5-dione. The goal of this step is to produce the key intermediate, 1-methyl-3-pyrrolidinol (B22934). nih.gov This transformation requires the reduction of both carbonyl groups of the succinimide (B58015) ring. Strong reducing agents, such as sodium borohydride (B1222165) or potassium borohydride, are often employed for this purpose. google.com The reaction conditions, including solvent and temperature, must be carefully controlled to achieve the desired pyrrolidinol structure. One patented method describes the reduction of an intermediate compound using sodium borohydride to obtain 1-methyl-3-pyrrolidinol. google.com

Table 2: Physical Properties of the Key Intermediate 1-Methyl-3-pyrrolidinol

| Property | Value |

| CAS Number | 13220-33-2 |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Form | Liquid |

| Boiling Point | 50-52 °C / 1 mmHg |

| Density | 0.921 g/mL at 25 °C |

Data sourced from chemical suppliers and databases. nih.govsigmaaldrich.com

The final and most challenging step in this theoretical tandem synthesis is the selective oxidation of the 1-methyl-3-pyrrolidinol intermediate to yield this compound. This reaction necessitates the oxidation of the methylene (B1212753) carbons at the C2 and C5 positions back to carbonyl groups, while preserving the hydroxyl group at the C3 position.

This type of selective oxidation of α-carbons adjacent to an amine is a known but often difficult transformation. It is documented that N-methyl-2-pyrrolidone (NMP), a related compound, can be oxidized to form 5-hydroxy-N-methyl-2-pyrrolidone, which can be further oxidized to N-methylsuccinimide. nih.gov This suggests that the oxidation of the pyrrolidine (B122466) ring to a succinimide is feasible. Achieving this transformation on 1-methyl-3-pyrrolidinol without affecting the C3-hydroxyl group would require highly specific and selective oxidizing agents and carefully controlled reaction conditions. While plausible, this specific transformation is not widely documented in readily available literature, highlighting its synthetic challenge.

Comparative Analysis of Reduction-Oxidation Methods

The conversion of N-methylmaleimide to this compound is a critical transformation that can be achieved through several reduction pathways. The choice of method significantly impacts the reaction parameters and the final product's quality. Key methods include catalytic transfer hydrogenation and chemical reduction using metal hydrides.

Catalytic Transfer Hydrogenation: This method employs a catalyst, such as a rhodium complex, with a hydrogen donor like formic acid. It is particularly noted for its potential in asymmetric synthesis, yielding chiral products with high enantioselectivity. nih.govresearchgate.net The conditions can be tuned to favor specific stereoisomers.

Chemical Reduction: Reagents like sodium borohydride (NaBH₄) are commonly used for the reduction of carbonyl groups. wikipedia.org The regioselectivity of the reduction of substituted maleimides can be influenced by additives. For instance, the use of sodium borohydride in conjunction with cerium(III) chloride (Luche reduction) can alter the reaction pathway to favor the desired 1,2-reduction, yielding the hydroxy derivative over other potential byproducts. researchgate.netrsc.org

Below is a comparative analysis of these methods for the synthesis of related hydroxysuccinimide compounds, providing insight into the expected parameters for this compound.

Stereoselective Synthesis of Enantiomers

The biological activity of many pharmaceuticals is dependent on their specific stereochemistry. Consequently, the stereoselective synthesis of (3S)- and (3R)-3-Hydroxy-1-methylpyrrolidine-2,5-dione is of significant importance.

A robust strategy for synthesizing enantiomerically pure compounds involves starting from a chiral pool precursor, a readily available and inexpensive enantiopure natural product. Malic acid serves as an excellent chiral precursor for this purpose. researchgate.net

The synthesis begins with the reaction of either (R)- or (S)-malic acid with an aqueous solution of methylamine. This reaction forms the corresponding N-methyl substituted malic acid amide. Subsequent heating of this intermediate, often in a high-boiling solvent like xylene with azeotropic removal of water, leads to intramolecular cyclization to form the chiral N-methyl-3-hydroxysuccinimide. google.com This method provides a direct route to the desired enantiomer, where the stereochemistry of the final product is dictated by the starting malic acid.

(S)-(+)-malic acid yields (3S)-3-Hydroxy-1-methylpyrrolidine-2,5-dione .

(R)-(-)-malic acid yields (3R)-3-Hydroxy-1-methylpyrrolidine-2,5-dione .

This approach is advantageous as it directly transfers the stereochemistry from the starting material to the product, often with high fidelity. researchgate.net

Asymmetric synthesis introduces chirality into a molecule from an achiral or racemic precursor through the use of a chiral catalyst, reagent, or auxiliary. For the synthesis of chiral 3-hydroxysuccinimides, the asymmetric reduction of the corresponding N-methylmaleimide is a prominent approach.

One powerful technique is the catalytic asymmetric transfer hydrogenation (ATH) of the C=C double bond in a maleimide (B117702) derivative that already possesses a hydroxyl group, or the asymmetric reduction of a carbonyl group in the succinimide ring. nih.govresearchgate.net Rhodium-based catalysts, particularly those with chiral ligands, have demonstrated high efficiency and stereoselectivity in the synthesis of 3,4-disubstituted succinimides. nih.govresearchgate.net By carefully selecting the catalyst and reaction conditions, such as the presence and amount of a base like triethylamine, it is possible to control the dynamic kinetic resolution process to selectively produce one of the four possible stereoisomers with excellent enantiomeric and diastereomeric ratios. nih.govresearchgate.net

Another strategy involves the desymmetrization of a meso-maleimide precursor. This can be achieved by an asymmetric reduction using a chiral catalyst, such as an oxazaborolidine catalyst with a borane (B79455) reducing agent, which selectively reduces one of the two enantiotopic carbonyl groups. acs.org

Advanced Synthetic Methodologies

To meet the demands of pharmaceutical manufacturing, synthetic routes are increasingly being developed with a focus on scalability, safety, and efficiency. Advanced methodologies like continuous flow chemistry are at the forefront of this evolution.

Continuous Flow Reactor Systems for Industrial-Scale Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, making it highly suitable for industrial-scale production. nih.gov These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and integration of in-line analysis and purification. nih.govbeilstein-journals.org

The synthesis of this compound can be adapted to a continuous flow system. Such a system would typically involve pumping streams of the reactants (e.g., N-methylmaleimide and a reducing agent solution) through a series of interconnected tubes or microreactors. nih.gov The precise control over parameters like temperature, pressure, and residence time allows for process optimization to maximize yield and purity while minimizing reaction time. mdpi.com This technology enables the seamless scaling from laboratory research to large-scale industrial production. acs.org

Effective mixing of precursor streams is crucial in a continuous flow system to ensure a homogeneous reaction mixture and consistent product quality. Micromixers are often employed to achieve rapid and efficient mixing of reactant solutions before they enter the main reactor coil. nih.gov

Furthermore, the integration of in-line analytical tools is a key feature of modern flow chemistry. rsc.org For reactions where pH is a critical parameter, such as in certain reduction or work-up steps, in-line pH sensors can be used for real-time monitoring. This continuous feedback allows for the automated and precise addition of an acid or base to maintain the optimal pH, ensuring the reaction proceeds efficiently and preventing degradation of the product. beilstein-journals.org Other process analytical technologies (PAT) like FT-IR or Raman spectroscopy can also be integrated to monitor reaction conversion in real-time, facilitating rapid optimization and quality control. nih.gov

Crystallization on Demand

While specific literature on the "crystallization on demand" of this compound is not extensively available, the principles of controlled crystallization for small, hydroxylated molecules can be applied. Techniques such as microseeding, where a small crystal of the target compound is introduced to a supersaturated solution to initiate controlled crystal growth, are highly relevant. numberanalytics.com Another advanced approach is the use of co-crystals, where the target molecule is crystallized with a second, inert molecule to promote the formation of a well-ordered crystal lattice.

For hydroxylated compounds, the choice of solvent is critical. Solvents that can form hydrogen bonds with the hydroxyl group of this compound, but in a manner that allows for the ordered arrangement of molecules into a crystal lattice, would be ideal. Temperature and saturation levels must be precisely controlled to achieve crystallization on demand, preventing rapid precipitation which leads to amorphous solids or small, impure crystals. Advanced methods like cooling crystallization, where the temperature of a saturated solution is slowly lowered, or anti-solvent crystallization, where a solvent in which the compound is insoluble is slowly added, can be optimized for this purpose. numberanalytics.com

Throughput, Waste Reduction, and Quality Control Metrics (HPLC, 1H NMR)

In the synthesis of fine chemicals like this compound, maximizing throughput and minimizing waste are key considerations for sustainable and economically viable production. numberanalytics.comnumberanalytics.com High-throughput experimentation (HTE) platforms can be employed to rapidly screen various reaction conditions, such as catalyst loading, temperature, and reaction time, to identify optimal parameters that lead to high yields and minimal byproduct formation. beilstein-journals.org The use of catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry that significantly reduces waste. chemistryjournals.net

Quality Control Metrics

High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are indispensable tools for the quality control of this compound. wiley.commastelf.com

HPLC: This technique is used to determine the purity of the compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity. Impurities would appear as separate peaks with different retention times.

¹H NMR: This spectroscopic method provides structural confirmation and can also be used for purity assessment. The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group protons, the methylene protons of the pyrrolidine ring, and the methine proton attached to the hydroxyl-bearing carbon. The chemical shifts (δ) and coupling constants (J) of these signals are unique to the molecule's structure. The presence of unexpected signals would indicate impurities. Quantitative NMR (qNMR) can be used to determine the exact concentration of the compound in a sample by integrating the signals and comparing them to a known internal standard. acs.orgcreative-biostructure.com

| Analytical Technique | Purpose | Key Parameters to Monitor |

| HPLC | Purity assessment and quantification | Retention time, peak area, presence of impurity peaks |

| ¹H NMR | Structural confirmation and purity | Chemical shifts, coupling constants, signal integration, absence of impurity signals |

Enzymatic Hydroxylation using Engineered Cytochrome P450 Enzymes

The regioselective and stereoselective hydroxylation of unactivated C-H bonds is a challenging transformation in organic chemistry. gsartor.org Biocatalysis, particularly using engineered cytochrome P450 (P450) enzymes, offers a powerful solution. nih.gov The enzymatic synthesis of this compound would involve the direct hydroxylation of the C-H bond at the 3-position of N-methylsuccinimide.

Cytochrome P450 enzymes are heme-containing monooxygenases that utilize molecular oxygen and a source of reducing equivalents, typically NADPH, to insert an oxygen atom into a substrate. gsartor.org The self-sufficient P450 BM3 from Bacillus megaterium is a particularly attractive candidate for industrial applications due to its high catalytic activity and the fusion of its heme domain to its reductase domain in a single polypeptide chain. nih.gov

Substrate Scope and Enzyme Mutants

Wild-type P450 enzymes often have a limited substrate scope and may not be active on non-natural substrates like N-methylsuccinimide. However, protein engineering techniques such as directed evolution and site-directed mutagenesis can be used to create enzyme variants with altered substrate specificity and improved catalytic activity. acs.orgmdpi.com

For the hydroxylation of N-methylsuccinimide, the active site of a P450 enzyme, such as P450 BM3, would need to be engineered to accommodate this small, polar substrate. Key amino acid residues in the active site that influence substrate binding and orientation would be targeted for mutation. For instance, mutations at positions like F87, A82, and L188 in P450 BM3 have been shown to significantly alter its substrate scope. nih.govnih.gov A library of P450 BM3 mutants could be screened for activity towards N-methylsuccinimide, and promising variants could be further optimized through iterative rounds of mutagenesis and screening. vanleeuwenlab.com The successful engineering of a P450 enzyme for the hydroxylation of the structurally similar N-benzyl-pyrrolidine suggests that finding a suitable biocatalyst for N-methylsuccinimide is highly feasible. rochester.edu

| P450 Variant | Key Mutations | Potential Substrate Class |

| P450 BM3 Mutant Library | F87X, A82X, L188X, etc. (X = various amino acids) | Small cyclic amides and imides |

| Engineered P450pyr | F403L, N100S/T186I | N-alkyl pyrrolidines |

Conversion Rates and Scalability Challenges

The conversion rate of an enzymatic hydroxylation reaction is dependent on several factors, including the intrinsic activity of the engineered enzyme, the concentration of the substrate and cofactor, and the efficiency of the whole-cell or cell-free system used. nih.gov While specific conversion rates for the enzymatic synthesis of this compound are not reported, analogous P450-catalyzed hydroxylations of small molecules have achieved high conversions. frontiersin.org

Scalability Challenges for P450-catalyzed processes include:

Cofactor Regeneration: The high cost of NADPH necessitates the use of a cofactor regeneration system, often by co-expressing a glucose-6-phosphate dehydrogenase or another suitable enzyme in a whole-cell system.

Enzyme Stability: P450 enzymes can be unstable under process conditions. Enzyme engineering and immobilization techniques can improve their operational stability.

Oxygen Supply: As monooxygenases, P450s require a continuous supply of molecular oxygen, which can be challenging to achieve in large-scale bioreactors due to the low solubility of oxygen in aqueous media.

Product Inhibition/Toxicity: The product, this compound, or the substrate, N-methylsuccinimide, may inhibit or be toxic to the whole-cell biocatalyst at high concentrations, limiting the achievable product titer.

Overcoming these challenges through process optimization and further enzyme engineering is crucial for the industrial application of this enzymatic route. nih.gov

Chemical Reactivity and Functional Group Transformations

Substitution Reactions

The hydroxyl group of this compound is a key functional handle for further chemical modifications. It can undergo nucleophilic substitution reactions, allowing for the introduction of a variety of other functional groups. cas.cn The reactivity of the hydroxyl group can be enhanced by converting it into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base.

Once activated, the 3-position of the pyrrolidine-2,5-dione ring becomes susceptible to attack by a range of nucleophiles. For example, reaction with azide (B81097) sources would yield the corresponding 3-azido derivative, which can be further reduced to the 3-amino compound. Halide ions (e.g., from sodium bromide or sodium iodide) can displace the activated hydroxyl group to form the 3-halo derivatives. Carbon nucleophiles, such as cyanides, can also be introduced. frontiersin.org These substitution reactions proceed via an Sₙ2 mechanism, which would result in an inversion of stereochemistry if the starting material is enantiomerically pure.

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Halide (Bromide) | Sodium Bromide (NaBr) | Bromo (-Br) |

| Halide (Iodide) | Sodium Iodide (NaI) | Iodo (-I) |

| Cyanide | Sodium Cyanide (NaCN) | Cyano (-CN) |

| Amine | Ammonia (NH₃) | Amino (-NH₂) |

Alkylation at the Hydroxyl Group (e.g., 3-Alkoxy derivatives)

The hydroxyl group at the C3 position of the pyrrolidine ring serves as a prime site for nucleophilic substitution, enabling the synthesis of various ether derivatives. A common strategy involves the deprotonation of the hydroxyl group with a base, followed by reaction with an alkyl halide. For instance, treatment with sodium hydroxide (B78521) (NaOH) and various haloalkanes (R-X) can produce 3-alkoxy derivatives. These derivatives are valuable as precursors in the synthesis of more complex molecules, such as angiotensin-converting enzyme (ACE) inhibitors.

| Reagent/Conditions | Major Product(s) | Yield (%) | Application |

| NaOH + R-X (haloalkanes) | 3-Alkoxy derivatives | 60–70 | ACE inhibitor precursors |

Table 1: Alkylation at the Hydroxyl Group.

Tosylation (e.g., Tosylate intermediates)

The hydroxyl group can be converted into a good leaving group, facilitating further nucleophilic substitution or elimination reactions. Tosylation is a standard method to achieve this transformation. The reaction of this compound with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate intermediate. This tosylate is a highly useful synthetic intermediate. Studies on related compounds, such as (3R, 4R)-3,4-dihydroxypyrrolidine-2,5-dione, have shown that such tosylates can be thermodynamically unstable and may spontaneously eliminate a molecule of p-toluenesulfonic acid (TsOH) to form maleimide derivatives. scirp.orgscirp.org This reactivity makes tosylate intermediates of pyrrolidine-2,5-diones key precursors in the synthesis of maleimides.

| Reagent/Conditions | Major Product(s) | Yield (%) | Application |

| Tosyl chloride (pyridine) | Tosylate intermediates | 85–90 | Maleimide synthesis |

Table 2: Tosylation of the Hydroxyl Group.

Ring-Opening Reactions (e.g., with Amines to form Succinimide Amine Conjugates)

The succinimide ring in this compound is susceptible to nucleophilic attack, particularly by amines, leading to ring-opening. This reaction, known as aminolysis, is analogous to the well-documented reactions of N-hydroxysuccinimide (NHS) esters, which are widely used for bioconjugation. acs.orgresearchgate.net The attack of a primary or secondary amine on one of the carbonyl carbons of the succinimide ring results in the cleavage of an amide bond, yielding a stable succinimide amine conjugate. The reaction proceeds readily and is a fundamental transformation for creating conjugates between the succinimide core and various amine-containing molecules. The stability of the pyrrolidine ring can also be compromised under strongly acidic or alkaline conditions, which can lead to hydrolysis and the formation of the corresponding dicarboxylic acid. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder reactions as dienophiles)

The carbon-carbon double bond within the five-membered ring of maleimide, a derivative of succinimide, is known to be an excellent dienophile in Diels-Alder reactions. wikipedia.org Derivatives of this compound, particularly those that can be converted into an unsaturated maleimide structure (for example, via the elimination of a tosylate group), can act as effective dienophiles in [4+2] cycloaddition reactions. mdpi.com These reactions allow for the construction of complex polycyclic systems containing the pyrrolidine scaffold. Glycine-based [3+2] cycloaddition reactions also utilize maleimides as dipolarophiles to synthesize various pyrrolidine-containing compounds. mdpi.com This reactivity underscores the utility of the pyrrolidine-2,5-dione core in building molecular complexity through cycloaddition pathways.

Byproduct Formation and Mitigation Strategies

In the synthesis and transformation of this compound, the formation of undesired byproducts can occur. Understanding these side reactions is crucial for optimizing reaction conditions and improving the yield and purity of the desired product.

The pyrrolidine ring is susceptible to oxidative cleavage under harsh conditions. The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an acidic medium, can lead to the over-oxidation of the molecule. This process cleaves the C-C bonds of the heterocyclic ring, ultimately yielding succinic acid derivatives. To mitigate the formation of these over-oxidized carboxylic acid byproducts, careful control of reaction conditions is necessary.

| Byproduct | Mitigation Strategy | Effectiveness |

| Succinic acid derivatives | Lowering oxidation temperatures | High (≥90%) |

Table 3: Mitigation of Over-Oxidized Byproducts.

Specific information regarding N-methylation byproducts in the synthesis of this compound is not extensively detailed in the provided search results. However, based on general synthetic principles, if the synthesis involves the methylation of a precursor such as 3-hydroxypyrrolidine-2,5-dione, side reactions can occur. The methylating agent could potentially react at the hydroxyl group (O-methylation) in competition with the desired N-methylation, leading to isomeric byproducts. To minimize the formation of such byproducts, the choice of methylating agent, solvent, and temperature is critical. Protecting the hydroxyl group before the N-methylation step and subsequently deprotecting it would be a viable, albeit longer, synthetic route to ensure regioselectivity.

Techniques for Byproduct Mitigation in the Synthesis of this compound

One of the primary challenges in the synthesis of N-substituted succinimides is the potential for polymerization and other side reactions. researchgate.net For instance, in related syntheses of N-substituted maleimides, the formation of polymeric byproducts can be a significant issue. researchgate.net While this compound is a saturated pyrrolidine dione (B5365651), analogous principles of reaction control are crucial to prevent undesired oligomerization or degradation pathways.

Control of Reaction Parameters

The careful control of reaction temperature, pH, and reaction time is paramount in minimizing the formation of impurities. In the synthesis of related succinimide derivatives, it has been observed that mildly acidic pH conditions can favor the accumulation of certain byproducts. nih.gov Therefore, maintaining an optimal pH range throughout the reaction and workup is critical.

The choice of solvent and catalyst can also significantly impact the reaction's selectivity and the profile of byproducts. While specific studies on this compound are limited, research on similar compounds has shown that the catalyst and solvent system can be optimized to enhance yield and purity.

Purification Techniques

Post-synthesis purification is essential for removing any byproducts that are formed despite optimized reaction conditions. Common techniques employed for the purification of pyrrolidine-2,5-dione derivatives include recrystallization and various forms of chromatography.

Recrystallization is often an effective method for removing impurities, provided there is a significant difference in solubility between the desired product and the byproducts in a given solvent system. The choice of solvent for recrystallization is critical and may require empirical determination to achieve high purity and recovery.

Chromatographic techniques, such as column chromatography, are powerful tools for separating the target compound from closely related impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be an effective method for the separation and quantification of N-hydroxysuccinimide and its degradation products, which can be analogous to the types of impurities encountered in the synthesis of this compound. rsc.orgrsc.org

Influence of Reaction Conditions on Purity

The following hypothetical data table illustrates the potential impact of reaction parameters on the purity of this compound, based on general principles of organic synthesis for related compounds.

| Experiment ID | Temperature (°C) | pH | Reaction Time (h) | Purity (%) | Major Byproduct(s) |

| 1 | 25 | 7 | 24 | 85 | Unreacted starting materials, oligomers |

| 2 | 50 | 7 | 12 | 92 | Oligomers |

| 3 | 50 | 5 | 12 | 88 | Degradation products |

| 4 | 50 | 9 | 12 | 90 | Ring-opened products |

| 5 | 70 | 7 | 6 | 95 | Minimal byproducts |

| 6 | 70 | 7 | 12 | 93 | Increased thermal degradation products |

Analysis of Byproducts

The identification and quantification of byproducts are crucial for developing effective mitigation strategies. Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are invaluable for analyzing the purity of this compound and identifying the chemical structures of any impurities. biosynth.com This information can provide insights into the side reactions occurring and guide the optimization of the synthetic process to minimize their formation.

Biological Activities and Pharmacological Investigations of 3 Hydroxy 1 Methylpyrrolidine 2,5 Dione Derivatives

Neuroprotective and Central Nervous System (CNS) Activity

The pyrrolidine-2,5-dione core is a key pharmacophoric fragment in many compounds targeting the central nervous system. nih.gov Research into its derivatives has revealed significant potential for neuroprotection and modulation of CNS activity, particularly in the context of epilepsy and related neurological conditions.

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its modulation is a key strategy for controlling neuronal hyperexcitability. The anticonvulsant activity of some pyrrolidine-2,5-dione derivatives is linked to their interaction with the GABAergic system. For instance, the subcutaneous pentylenetetrazole (scPTZ) seizure model, which is used to test these compounds, involves the substance PTZ, a convulsant that antagonizes the inhibitory function of GABA by binding to the GABA-A receptor. nih.gov The effectiveness of derivatives in this model suggests a potential to counteract this antagonism. Further investigations into the most active anticonvulsant compounds have included assessing their influence on the GABA transporter (GAT), indicating that modulation of GABA uptake is a considered mechanism of action. nih.gov The design and synthesis of novel pyrrolidine-2-yl-acetic acid derivatives have been specifically aimed at creating potential GABA transport inhibitors, with some compounds showing significant potency and selectivity for mouse GABA transporter proteins (mGATs). nih.gov

The primary therapeutic application explored for these derivatives is epilepsy, a common and debilitating neurological disorder affecting over 70 million people globally. nih.gov The development of more effective and safer anticonvulsants is crucial, as nearly 30% of patients experience uncontrolled seizures with currently available AEDs. nih.gov Pyrrolidine-2,5-dione derivatives have demonstrated potent, broad-spectrum anticonvulsant properties in various preclinical models. nih.govmdpi.comsemanticscholar.org

Beyond epilepsy, there is a growing interest in the application of such compounds for complex, multifactorial conditions like Alzheimer's and Parkinson's disease. nih.gov Neurodegenerative diseases and epilepsy can share common pathological pathways. mdpi.com The neuroprotective effects of these compounds, coupled with their ability to modulate neurotransmission, suggest potential benefits in mitigating neuronal damage and symptoms associated with these progressive disorders. For example, some derivatives have shown a favorable induction effect on the viability of neuroblastoma SH-SY5Y cells in vitro, pointing towards potential neuroprotective activity. mdpi.com

Anticonvulsant Properties

A significant body of research has been dedicated to evaluating the anticonvulsant efficacy of 3-Hydroxy-1-methylpyrrolidine-2,5-dione derivatives. These compounds have been systematically tested in various animal models of seizures, which represent different types of human epilepsy, to characterize their spectrum of activity.

Preclinical evaluation of these derivatives consistently involves a battery of standardized seizure models to identify promising candidates.

Maximal Electroshock (MES) Test : This model of generalized tonic-clonic seizures is widely used for the initial identification of new AED candidates. nih.gov It assesses a compound's ability to prevent the spread of seizures. nih.govmdpi.com Numerous pyrrolidine-2,5-dione derivatives have shown potent activity in the MES test, with some compounds protecting 100% of the tested animals. nih.govnih.gov For example, compound 30 ((2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative) showed a median effective dose (ED50) of 45.6 mg/kg in this test. nih.govsemanticscholar.org

Subcutaneous Pentylenetetrazole (scPTZ) Test : This is a model for absence and myoclonic seizures. nih.gov The test uses PTZ, which inhibits GABAergic neurotransmission. nih.gov Derivatives that are effective in this model may act by enhancing GABA's inhibitory effects. Several compounds have demonstrated significant protection in the scPTZ test. nih.govmdpi.com

Pilocarpine-induced Seizures : This model is used to evoke experimental status epilepticus and is considered representative of temporal lobe epilepsy. nih.gov It involves the systemic injection of pilocarpine, a muscarinic receptor agonist, which triggers severe seizures. nih.gov Studies have examined the anticonvulsant activity of new pyrrolidine-2,5-dione derivatives in the pilocarpine-induced seizure model in mice. researchgate.net

6 Hz Test : This is a model of psychomotor seizures and is particularly useful for identifying compounds effective against therapy-resistant focal seizures. nih.govnih.gov Many derivatives have shown high efficacy in the 6 Hz test at a 32 mA stimulus intensity. nih.govnih.govmdpi.com For instance, compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) was not only potent in the 32 mA test (ED50 = 31.3 mg/kg) but was also effective in the more intense 44 mA model of drug-resistant epilepsy. mdpi.com

The table below summarizes the anticonvulsant activity of selected pyrrolidine-2,5-dione derivatives in various preclinical models.

| Compound ID | Seizure Model | Efficacy (ED50 mg/kg) | Reference |

| Compound 14 | MES | 49.6 | mdpi.com |

| scPTZ | 67.4 | mdpi.com | |

| 6 Hz (32 mA) | 31.3 | mdpi.com | |

| 6 Hz (44 mA) | 63.2 | mdpi.com | |

| Compound 30 | MES | 45.6 | nih.gov, semanticscholar.org |

| 6 Hz (32 mA) | 39.5 | nih.gov, semanticscholar.org | |

| Compound 33 | MES | 27.4 | mdpi.com |

| 6 Hz (32 mA) | 30.8 | mdpi.com | |

| Compound 4 | MES | >100 | nih.gov |

| 6 Hz (32 mA) | 75.59 | nih.gov | |

| Compound 6 | MES | 68.30 | mdpi.com |

| 6 Hz (32 mA) | 28.20 | mdpi.com |

In vitro studies have been conducted to elucidate the molecular mechanisms underlying the anticonvulsant effects of these derivatives. A plausible and frequently identified mechanism is the modulation of neuronal voltage-gated ion channels. nih.gov

Voltage-Sensitive Sodium Channels (VSSCs) : These channels are crucial for the initiation and propagation of action potentials. fsu.edu Many effective anticonvulsants work by blocking these channels, thereby reducing repetitive neuronal firing. Binding assays suggest that the mechanism of action for some of the most potent pyrrolidine-2,5-dione derivatives relies on their interaction with neuronal voltage-sensitive sodium channels, specifically at site 2. mdpi.commdpi.com

L-type Voltage-Sensitive Calcium Channels (VSCCs) : These channels are involved in neurotransmitter release and neuronal excitability. Blocking L-type calcium channels can reduce seizure activity. The antiepileptic drug ethosuximide, a pyrrolidine-2,5-dione derivative, acts by blocking T-type calcium channels. nih.gov In vitro ligand binding studies have shown that several hybrid pyrrolidine-2,5-dione compounds interact with L-type calcium channels (Cav1.2). nih.govnih.gov This interaction is believed to be at least partially responsible for their activity in the 6 Hz seizure model. nih.gov The inhibition of both sodium and calcium currents is likely a key component of the complex mechanism of action for the most promising lead compounds. mdpi.com

Development of N-Mannich Bases and other Derivatives with Anticonvulsant Effects

The pyrrolidine-2,5-dione structure is a well-established pharmacophore for anticonvulsant activity, with ethosuximide being a notable example used in treating absence seizures. nih.gov Researchers have synthesized and evaluated numerous derivatives, particularly N-Mannich bases, to explore and enhance this therapeutic potential. uj.edu.pl These investigations often involve animal models to screen for efficacy against different types of seizures.

Key laboratory tests for evaluating anticonvulsant activity include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) seizure test, and the psychomotor seizure test (6 Hz). nih.govuj.edu.plnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that may be effective against absence seizures. nih.govresearchgate.net The 6 Hz test is considered a model for pharmacoresistant seizures. uj.edu.plresearchgate.net

Studies have shown that modifications at the 3-position of the pyrrolidine-2,5-dione ring significantly influence anticonvulsant efficacy. For instance, a series of N-Mannich bases of 3-benzhydryl-pyrrolidine-2,5-dione demonstrated significant effectiveness in in vivo mouse models, whereas derivatives of 3-isopropyl-pyrrolidine-2,5-dione were largely inactive. nih.govresearchgate.net One of the most active compounds identified was N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione, which showed a potent median effective dose (ED50) in the MES test. nih.gov Another promising derivative, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, showed antiseizure activity across all tested models, with better ED50 values than the reference drug, ethosuximide. uj.edu.plresearchgate.net

The proposed mechanism of action for many of these active derivatives involves the modulation of neuronal voltage-gated sodium and/or L-type calcium channels. nih.govnih.gov For example, in vitro studies on select active N-Mannich bases confirmed their influence on Nav1.2 and L-type calcium channels, suggesting a plausible mechanism for their anticonvulsant effects. nih.govnih.gov

| Compound Derivative | Test Model | ED50 (mg/kg) | Reference Drug (ED50 mg/kg) | Source |

|---|---|---|---|---|

| N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | MES | 42.71 | - | nih.gov |

| N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | scPTZ | 72.59 | - | nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES | 62.14 | Valproic Acid (252.7) | nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz | 75.59 | Valproic Acid (130.6) | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | Valproic Acid (252.74) | mdpi.com |

Anticancer Mechanisms

Derivatives of the pyrrolidine-2,5-dione scaffold have emerged as a significant class of heterocyclic compounds with potential applications in oncology. uobasrah.edu.iq Research has demonstrated their antitumor properties, and investigations are ongoing to elucidate the precise mechanisms through which they exert their anticancer effects. uobasrah.edu.iqmdpi.com

A primary mechanism by which many chemotherapeutic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Studies on novel pyrrolidine-2,5-dione derivatives have confirmed their ability to trigger this process in cancer cell lines. uobasrah.edu.iq For example, certain novel succinimide-maleimide derivatives were evaluated for their anticancer activity against the MCF-7 breast cancer cell line. uobasrah.edu.iq The efficacy of the most potent compounds was further assessed using ethidium bromide/acridine orange (EB/AO) staining, a method used to visualize apoptotic cells. The results from these experiments confirmed that the compounds have potential anticancer activity by inducing apoptosis in MCF-7 cells. uobasrah.edu.iq

Apoptosis is a complex process often mediated by intracellular signaling cascades. The intrinsic pathway of apoptosis, in particular, is heavily dependent on mitochondrial function. Disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This event subsequently triggers the activation of a cascade of enzymes known as caspases, which are the executive enzymes of apoptosis, dismantling the cell in an orderly fashion. While the induction of apoptosis by pyrrolidine-2,5-dione derivatives has been established, the specific involvement of mitochondrial disruption and caspase activation is a key area of ongoing investigation to fully understand their molecular mechanism of action.

Indoleamine 2,3-dioxygenase-1 (IDO1) is an enzyme that plays a crucial role in cancer immune evasion. google.comnih.gov It is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the amino acid L-tryptophan. google.com By depleting tryptophan and producing metabolites known as kynurenines, IDO1 suppresses the activity of immune cells, such as T-cells, creating an immunosuppressive microenvironment that allows tumors to grow unchecked. nih.gov Consequently, inhibiting the IDO1 enzyme is a promising strategy in cancer immunotherapy. nih.gov Certain pyrrolidine-2,5-dione derivatives have been identified as inhibitors of IDO1, making them valuable therapeutic compounds for the treatment and/or prevention of cancers. google.com

Antiviral Activity

The structural versatility of pyrrolidine-2,5-dione has also led to the exploration of its derivatives for antiviral applications. Research has focused on their efficacy against various enveloped viruses, which are characterized by an outer lipid membrane that is crucial for their infectivity.

Derivatives of pyrrolidine (B122466) have been investigated as potential inhibitors of the influenza virus neuraminidase, an enzyme essential for the release of new virus particles from infected cells. nih.gov Studies have shown that various pyrrolidine derivatives exhibit inhibitory activity against influenza A and B viruses. nih.gov Specifically, research has been conducted on the antiviral activity of related compounds against influenza A/PuertoRico/8/34 (H1N1). researchgate.net

Furthermore, the antiviral potential of related compounds extends to Herpes Simplex Virus-1 (HSV-1), another common enveloped DNA virus. nih.govmdpi.com Aspergillipeptide D, a natural product, has been shown to inhibit the intercellular spread of HSV-1 in Vero cells by reducing the gene and protein levels of the viral late protein gB. mdpi.com Other studies have designed and synthesized derivatives to find potent agents against HSV-1, evaluating their efficacy through cytopathic effect (CPE) inhibition assays in vitro. nih.gov

| Compound Class/Derivative | Virus Target | Key Finding | Source |

|---|---|---|---|

| Pyrrolidine derivatives | Influenza A and B | Described as neuraminidase inhibitors. | nih.gov |

| Schizonepetin derivatives | Influenza H3N2 | Compounds M28, M33, and M35 showed inhibitory activity. | nih.gov |

| Schizonepetin derivatives | HSV-1 | Compounds M2, M4, M5 and M34 showed inhibitory activity. | nih.gov |

| Aspergillipeptide D | HSV-1 | Inhibited intercellular spread by lowering viral gB protein levels. | mdpi.com |

Role of Alkylation at the Hydroxyl Group in Antimicrobial and Anti-HIV Activity

The modification of the hydroxyl group at the C-3 position of the pyrrolidine-2,5-dione nucleus through alkylation is a key strategy explored for enhancing biological activities. Research into this area suggests that the introduction of alkyl chains can influence the antimicrobial and antiviral properties of the resulting compounds.

Succinimide (B58015) derivatives, the core structure of this compound, are recognized for a variety of biological activities, including antimicrobial effects. uobasrah.edu.iq Studies on related succinimide-maleimide derivatives have shown that certain compounds exhibit potent antimicrobial activity against microorganisms like Enterococcus faecalis and Candida albicans. uobasrah.edu.iq For instance, compounds featuring specific substitutions demonstrated significant minimum inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents. uobasrah.edu.iq While these studies establish the general antimicrobial potential of the succinimide scaffold, specific research detailing the direct role of alkylation at the 3-hydroxyl group of the N-methylated variant in modulating this activity is an area requiring further investigation.

In the context of anti-HIV research, various pyrrolidine derivatives have been synthesized and evaluated. However, literature specifically detailing the impact of alkylating the 3-hydroxyl group of this compound on anti-HIV-1 activity is limited. Broader studies on related structures, such as alkenyldiarylmethanes (ADAMs) which are non-nucleoside reverse transcriptase inhibitors (NNRTIs), sometimes incorporate heterocyclic moieties. nih.gov These studies focus on substitutions on different parts of the molecule to enhance antiviral potency. nih.gov The specific structure-activity relationship concerning O-alkylation at the C-3 position of the N-methylated pyrrolidine-2,5-dione core remains a focused area for future antiviral research.

Antidiabetic Potential

Derivatives of the pyrrolidine-2,5-dione scaffold have emerged as promising candidates for the management of diabetes mellitus. Their potential is primarily attributed to their ability to inhibit key enzymes involved in glucose metabolism.

α-Glucosidase and α-Amylase Inhibition

α-Amylase and α-glucosidase are crucial enzymes responsible for the digestion of carbohydrates. nih.govresearchgate.net Inhibiting these enzymes can slow down the release of glucose into the bloodstream, which is a key therapeutic strategy for managing type 2 diabetes. researchgate.netnih.gov Several studies have demonstrated the potent inhibitory effects of pyrrolidine-2,5-dione derivatives against these enzymes.

For example, a series of pyrrolidine derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase. nih.gov Certain derivatives showed robust inhibitory potential, with IC₅₀ values indicating significant activity when compared to standard drugs like acarbose. nih.gov Notably, the substitution pattern on the pyrrolidine ring was found to play a crucial role in the inhibitory potency. One study found that a derivative with a 4-methoxy substitution (3g) showed noteworthy inhibition against both α-amylase and α-glucosidase. nih.gov Another study on ketone derivatives of succinimide also reported significant inhibition of these enzymes. nih.gov

Table 1: α-Amylase Inhibitory Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | α-Amylase IC₅₀ (µg/mL) | Reference |

|---|---|---|

| Derivative 3a | 36.32 | nih.gov |

| Derivative 3g | 26.24 | nih.gov |

| Derivative 3d | 43.74 | nih.gov |

| Derivative 4b | 42.91 | nih.gov |

| Compound BW1 | 13.90 | nih.gov |

| Acarbose (Standard) | 5.50 | nih.gov |

Table 2: α-Glucosidase Inhibitory Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | α-Glucosidase IC₅₀ (µg/mL) | Reference |

|---|---|---|

| Derivative 3g | 18.04 | nih.gov |

| Derivative 3f | 27.51 | nih.gov |

| Derivative 3a | 47.19 | nih.gov |

| Compound 11o | 28.3 (µM) | nih.gov |

| Compound BW1 | 14.50 | nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes because it inactivates incretin hormones like GLP-1, which are responsible for regulating insulin secretion. nih.govmdpi.com Inhibitors of DPP-4, known as gliptins, enhance the action of these hormones, leading to better glycemic control. nih.gov The pyrrolidine scaffold is a key structural feature in some DPP-4 inhibitors. nih.gov

Research has been conducted to develop novel pyrrolidine sulphonamide derivatives as DPP-4 inhibitors. semanticscholar.orgresearchgate.net In one study, a series of synthesized compounds were evaluated for their DPP-4 inhibitory activity. The results showed that certain derivatives exhibited significant percentage inhibition at a concentration of 10 µM. researchgate.net For instance, a derivative coded as B-XI, which contained a 4-trifluoromethyl phenyl group, showed the highest percentage inhibition of 66.32%. researchgate.net These findings suggest that the pyrrolidine nucleus can serve as a valuable template for designing potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. semanticscholar.org

Table 3: DPP-4 Inhibitory Activity of Selected Pyrrolidine Sulphonamide Derivatives

| Compound Code | Substituent | % Inhibition of DPP-IV at 10 µM | Reference |

|---|---|---|---|

| B-I | 4-Hydroxy Phenyl | 56.32 | researchgate.net |

| B-II | 3-Chloro Phenyl | 31.44 | researchgate.net |

| B-V | 4-Bromo Phenyl | 44.29 | researchgate.net |

| B-VI | 4-Chloro Phenyl | 49.62 | researchgate.net |

| B-XI | 4-Trifluoro Phenyl | 66.32 | researchgate.net |

In vivo Evaluation in Diabetic Models

To validate the therapeutic potential observed in vitro, promising derivatives have been tested in animal models of diabetes. In vivo studies using alloxan-induced diabetic mice have been conducted to assess the hypoglycemic effects of selected pyrrolidine-2,5-dione derivatives. nih.govnih.gov

In one such study, compounds that showed good α-glucosidase inhibition in vitro were administered to diabetic mice. nih.gov The results indicated that these compounds had a significant hypoglycemic effect when compared to a reference drug. nih.gov Another investigation involving ketone derivatives of succinimide also confirmed their antidiabetic activity in an alloxan-induced diabetic rat model. nih.govmdpi.comresearchgate.net These in vivo evaluations are crucial as they provide evidence of the compounds' efficacy in a complex biological system, supporting their further development as potential antidiabetic agents.

Enzyme Inhibition Beyond Steroidogenesis

The inhibitory activity of pyrrolidine-2,5-dione derivatives is not limited to enzymes involved in diabetes. These compounds have also been investigated for their ability to selectively inhibit other key enzymes, such as aromatase.

Selective Inhibition of Aromatase

Aromatase is a cytochrome P450 enzyme that plays a critical role in the final step of estrogen biosynthesis. It is a significant target for the treatment of hormone-dependent breast cancer. Selective inhibition of aromatase without affecting other steroidogenic enzymes is a key goal in the development of new therapies.

Research has shown that 1-alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones are potent and selective inhibitors of aromatase in vitro. nih.gov A study demonstrated that increasing the length of the 1-alkyl chain from propyl to heptyl resulted in a significant increase in inhibitory potency. The 1-hexyl derivative was found to be approximately 100 times more potent than the standard drug aminoglutethimide (AG), with a Ki value of 62 nM. nih.gov Furthermore, these derivatives showed greater selectivity for aromatase over cholesterol side-chain cleavage (CSCC) enzymes. The 1-pentyl, 1-hexyl, and 1-heptyl derivatives were also found to be more stable against liver microsomal metabolism compared to aminoglutethimide, possibly due to their inhibition of liver cytochrome P450s. nih.gov

Table 4: Aromatase Inhibitory Potency of 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones

| 1-Alkyl Substituent (R) | Aromatase Inhibition (Ki, nM) | Reference |

|---|---|---|

| Propyl | 1200 | nih.gov |

| Butyl | 250 | nih.gov |

| Pentyl | 100 | nih.gov |

| Hexyl | 62 | nih.gov |

| Heptyl | 75 | nih.gov |

Inhibition of Cholesterol Side Chain Cleavage Enzymes

Research into the effects of pyrrolidine-2,5-dione derivatives on steroidogenic enzymes has included investigations into their potential to inhibit cholesterol side-chain cleavage (CSCC) enzymes, such as P450scc. In one study, a series of novel pyrrolidine-2,5-dione based compounds were synthesized and evaluated for their biological activity against bovine CSCC.

One of the tested compounds, 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione, was found to be a poor inhibitor of CSCC, exhibiting approximately 22% inhibitory activity at a concentration of 200 microM. nih.gov This was significantly lower than the 72% inhibition observed with the reference compound Aminoglutethimide under the same conditions. nih.gov While this particular derivative did not show potent inhibition, the research highlights that the pyrrolidine-2,5-dione scaffold has been considered in the design of enzyme inhibitors, including those involved in cholesterol metabolism. Further structural modifications could potentially lead to more effective inhibitors.

Other Reported Biological Activities of Pyrrolidine-2,5-dione Derivatives

Antinociceptive (Analgesic) Properties

Several derivatives of pyrrolidine-2,5-dione have been investigated for their potential as pain-relieving agents. Studies have demonstrated that these compounds can exhibit significant antinociceptive and antiallodynic effects in various animal models of pain.

For instance, a study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives revealed that three of the tested compounds (compounds 3, 6, and 9) showed a significant antinociceptive effect in the formalin-induced model of tonic pain. nih.gov Furthermore, these compounds also demonstrated antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. nih.gov Specifically, compound 3 was also found to attenuate tactile allodynia in a streptozotocin-induced model of painful diabetic neuropathy. nih.gov

Another investigation into 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified a lead compound, compound 33, with broad-spectrum analgesic activity. This compound demonstrated a significant analgesic effect in the formalin test and effectively alleviated allodynia in an oxaliplatin-induced neuropathic pain model.

The table below summarizes the antinociceptive effects of selected 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives in the formalin test, a model of tonic pain.

| Compound | Dose (mg/kg) | First Phase (Neurogenic) Pain Reduction | Second Phase (Inflammatory) Pain Reduction |

| 6 | 30 | 61% | Significant reduction |

| 6 | 45 | 80% | Significant reduction |

| 9 | 30 | 23.6% | Significant reduction |

| 9 | 45 | 51.7% | Significant reduction |

| 9 | 60 | 34% | Significant reduction |

| 3 | 30 and 45 | No attenuation | Effective |

Data sourced from a study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives.

Antidepressant Activity and Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, SERT)

The pyrrolidine-2,5-dione scaffold has been a focus of research for the development of novel antidepressant agents, particularly those that target the serotonergic system. Several studies have synthesized and evaluated 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives for their affinity to serotonin receptors, such as 5-HT1A, and the serotonin transporter (SERT).

One study reported a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives that proved to be potent 5-HT1A receptor and SERT ligands. nih.gov Among these, specific compounds showed significant affinity for both targets, suggesting a potential dual-action mechanism that could be beneficial for treating depression. In vivo tests confirmed that these ligands possess properties characteristic of 5-HT1A receptor agonists. nih.gov

Further research on similar derivatives identified compounds with high affinity for the 5-HT1A receptor and moderate affinity for SERT. nih.gov This has led to the exploration of these compounds for their potential as multi-target directed ligands for the treatment of depression. The design strategy often involves combining the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione core with other pharmacophores known to interact with serotonin and dopamine receptors.

The following table presents the binding affinities (Ki values in nM) of selected 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives for the 5-HT1A receptor and SERT.

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | SERT Affinity (Ki, nM) |

| 15 | Significant Affinity | Significant Affinity |

| 18 | Significant Affinity | Significant Affinity |

| 19 | Significant Affinity | Significant Affinity |

| 30 | Significant Affinity | Significant Affinity |

Data from a study evaluating novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents.

Antimutagenic Activity

The potential of pyrrolidine-2,5-dione derivatives to counteract the effects of mutagens has been investigated. A study using the Vibrio harveyi mutagenicity test evaluated the mutagenic and antimutagenic properties of newly synthesized derivatives of this chemical class.

The results indicated that while some derivatives of 2,2-diphenyl-succinic acid showed variable mutagenic activity depending on the tester strain, they also demonstrated strong antimutagenic activity. Specifically, these compounds showed strong antimutagenic effects against the mutagen 4-nitroquinoline-N-oxide (NQNO) in the wild-type BB7 strain, with inhibition ranging from 51% to 71%. nih.gov

Another group of compounds, derivatives of 2-ethyl-2-methylsuccinic acid, were found to be non-mutagenic against the tested V. harveyi strains. nih.gov Importantly, this series of compounds exhibited strong or moderate antimutagenic activity against NQNO in several tester strains, with inhibition percentages reaching up to 83% in the BB7M strain. nih.gov These findings suggest that the pyrrolidine-2,5-dione scaffold may be a promising backbone for the development of agents with antimutagenic properties.

The table below summarizes the antimutagenic activity of selected pyrrolidine-2,5-dione derivatives against 4-nitroquinoline-N-oxide (NQNO).

| Compound Series | Tester Strain | Antimutagenic Activity (% Inhibition) |

| 2-ethyl-2-methylsuccinic acid derivatives | V. harveyi BB7 | 51-67% |

| 2-ethyl-2-methylsuccinic acid derivatives | V. harveyi BB7X | 51-66% |

| 2-ethyl-2-methylsuccinic acid derivatives | V. harveyi BB7M | 71-83% |

| 2,2-diphenyl-succinic acid derivatives | V. harveyi BB7 | 51-71% |

Data from a study on the mutagenic and antimutagenic properties of new derivatives of pyrrolidine-2,5-dione.

Anti-inflammatory Effects

Derivatives of pyrrolidine-2,5-dione have demonstrated notable anti-inflammatory properties in various experimental models. Research has focused on their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

A study involving the synthesis of N-substituted pyrrolidine-2,5-dione derivatives reported their potential as multitarget anti-inflammatory agents. nih.gov Several of the synthesized compounds exhibited inhibitory activity in the low micromolar to submicromolar ranges against COX-1, COX-2, and 5-LOX. nih.gov Notably, some of these compounds demonstrated selectivity for COX-2, with one compound emerging as a particularly potent inhibitor. In vivo studies using a carrageenan-induced paw edema test further confirmed the anti-inflammatory potential of selected derivatives. nih.gov

Another investigation focused on a pivalate-based Michael product of a pyrrolidine-2,5-dione derivative, which was evaluated for its in vitro inhibitory effects on COX-1, COX-2, and 5-LOX. The compound showed inhibitory potency against all three enzymes. In a carrageenan-induced paw edema model, this compound produced a dose-dependent reduction in inflammation.

The table below shows the in vitro inhibitory activity (IC50 values) of a selected pyrrolidine-2,5-dione derivative against key inflammatory enzymes.

| Enzyme | IC50 (µg/mL) |

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Data from a study on the anti-inflammatory and analgesic potentials of a pivalate-based Michael product of a pyrrolidine-2,5-dione derivative.

Antioxidant Activity

The antioxidant potential of compounds containing the pyrrolidine-2,5-dione scaffold has been explored. Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds that can mitigate its effects are of significant therapeutic interest.

In a study focused on the development of cholesterol absorption inhibitors, a specific 1H-pyrrole-2,5-dione derivative, 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione (14q), was evaluated for its effects on markers of oxidative stress. nih.gov The investigation revealed that this compound significantly inhibited the levels of reactive oxygen species (ROS), malondialdehyde (MDA), and lactate dehydrogenase (LDH) in vitro. nih.gov These findings suggest that this derivative possesses antioxidant properties by reducing cellular markers of oxidative damage.

Another study on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, which are structurally related to this compound, also demonstrated antioxidant activity. The most promising compound from this series was identified as an effective radical scavenger in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

The table below summarizes the effects of a selected 1H-pyrrole-2,5-dione derivative on in vitro markers of oxidative stress.

| Oxidative Stress Marker | Effect of Compound 14q |

| Reactive Oxygen Species (ROS) | Considerable inhibition |

| Malondialdehyde (MDA) | Considerable inhibition |

| Lactate Dehydrogenase (LDH) | Considerable inhibition |

Data from a study on 2-azetidinone and 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors.

Interaction with Biological Pathways (e.g., Cell Protection against Amyloid Toxicity)

Research into the direct interaction of this compound with biological pathways for cell protection against amyloid toxicity is not extensively documented in publicly available literature. However, broader investigations into the therapeutic potential of the core structure, pyrrolidine-2,5-dione (also known as succinimide), and its derivatives have revealed several mechanisms relevant to neuroprotection in the context of diseases characterized by amyloid plaque formation, such as Alzheimer's disease.

Succinimide derivatives are recognized for their potential in addressing Alzheimer's disease through multiple pathways. nih.gov These compounds are explored for their dual roles as cholinesterase inhibitors and antioxidants. nih.gov The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in managing the symptoms of Alzheimer's disease. nih.gov Notably, AChE has been identified as a molecular chaperone that can accelerate the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and fibrils. nih.gov Therefore, inhibitors of AChE that target its peripheral anionic site may function as disease-modifying agents by slowing the formation of amyloid plaques. nih.gov

The basic succinimide skeleton, a five-membered heterocyclic ring with a nitrogen atom and two carbonyl groups, allows for the synthesis of various substituted derivatives with potential as drug candidates. nih.gov Studies have shown that certain N-substituted succinimide derivatives exhibit inhibitory activity against AChE. nih.gov For instance, research has indicated that methyl-substituted succinimide derivatives can be more potent AChE inhibitors than their ethyl-substituted counterparts, highlighting the influence of the substituent's nature and size on biological activity. nih.gov

Furthermore, the neuroprotective effects of related pyrrolidine derivatives have been observed. For example, pyrrolidine dithiocarbamate has been shown to prevent neuropathological and neuroinflammatory responses induced by amyloid-β, as well as associated learning and memory deficits in animal models. nih.gov While not a direct study of this compound, this demonstrates the potential of the broader pyrrolidine class of compounds to interfere with the toxic effects of amyloid peptides.

The investigation of compounds that can inhibit the aggregation of amyloid-β peptides is a promising therapeutic avenue for Alzheimer's disease. mdpi.comnih.govnih.gov Various natural and synthetic compounds are being studied for their ability to interfere with the formation of toxic Aβ oligomers and fibrils. frontiersin.org While specific data on this compound's anti-aggregation activity is not available, the focus on developing molecules that can modulate these pathological processes underscores the importance of exploring novel chemical scaffolds, including those based on the pyrrolidine-2,5-dione core.

Structure Activity Relationship Sar and Molecular Design

Influence of Substituent Patterns on Bioactivity

The biological profile of pyrrolidine-2,5-dione derivatives can be dramatically altered by modifying the substituent patterns. nih.gov For instance, the introduction of different functional groups can modulate properties such as anti-inflammatory, antibacterial, antiviral, and anticonvulsant activities. ontosight.ainih.gov Research on various analogs has demonstrated that even subtle changes to the substituents can lead to significant differences in their therapeutic effects. researchgate.net For example, in a series of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives studied for their tyrosinase inhibitory activity, the position and nature of the hydroxyl group on the benzylidene moiety were critical for potency. rsc.org

Impact of Substitution at N1, 3rd, and 5th Positions of the Pyrrolidine-2,5-dione Ring

Modifications at specific positions of the pyrrolidine-2,5-dione ring are key to refining the pharmacological activity of these compounds.

3rd Position: The substituent at the 3rd position has been shown to be a strong determinant of anticonvulsant activity. nih.gov Studies have revealed that both non-aromatic (e.g., sec-butyl) and aromatic groups at this position can positively affect the anticonvulsant profile. nih.gov For instance, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed potent ligand binding to the 5-HT1A receptor and serotonin (B10506) transporter protein (SERT). nih.gov

5th Position: While less commonly explored for diversification compared to the N1 and C3 positions in some series, modifications at the C5 position can also impact biological activity, particularly by influencing the stereochemistry of the molecule.

The following table summarizes the inhibitory concentrations of selected N-substituted pyrrolidine-2,5-dione derivatives against various enzymes, illustrating the impact of substitution patterns.

| Compound | N1-Substituent | C3-Substituent | Target Enzyme | IC50 (µM) |

| 3 | Cyclohexyl | 2'-(4"-aminophenyl)ethyl | Aromatase (AR) | 23.8 ± 4.6 |

| 4 | Octyl | 2'-(4"-aminophenyl)ethyl | Aromatase (AR) | 24.6 ± 1.8 |

| 3 | Cyclohexyl | 2'-(4"-aminophenyl)ethyl | P450(17)alpha | 18.5 ± 1.9 |

| Aminoglutethimide | - | - | Aromatase (AR) | 20.0 ± 2.6 |

| Ketoconazole | - | - | P450(17)alpha | 12.1 ± 2.9 |

Data sourced from a study on novel pyrrolidine-2,5-dione inhibitors as potential anti-tumor agents. nih.gov

Stereochemical Considerations and Enantiomeric Purity in Biological Activity

Stereochemistry is a critical factor in the biological activity of pyrrolidine-2,5-dione derivatives. researchgate.net The spatial orientation of substituents can lead to different biological profiles for different stereoisomers. nih.gov Enantiomeric purity is often essential, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even produce adverse effects. mdpi.com The chiral nature of the pyrrolidine (B122466) ring allows for the creation of distinct three-dimensional structures that can interact differently with chiral biological macromolecules like proteins and enzymes. nih.gov

The different stereoisomers of a chiral drug can exhibit varied binding modes to enantioselective proteins, which accounts for their differing biological activities. researchgate.netnih.gov This is because the binding pockets of proteins are themselves chiral, and thus one enantiomer may fit more snugly or form more favorable interactions than the other. For example, in a study of tropane (B1204802) and quinuclidine (B89598) derivatives of pyrrolidones, the enantiomers showed a full range of intrinsic efficacies as 5-HT(3) receptor ligands, indicating different functional behaviors based on their stereochemistry. nih.gov

Molecular Hybridization for Multi-Target Directed Ligands

Molecular hybridization is a strategy used in drug design to combine two or more pharmacophoric subunits from different bioactive molecules into a single hybrid compound. nih.gov This approach aims to create multi-target directed ligands (MTDLs) that can simultaneously modulate multiple biological targets involved in a complex disease. nih.gov The pyrrolidine-2,5-dione scaffold has been incorporated into hybrid molecules to develop agents with potential applications in treating multifactorial conditions like neurodegenerative diseases and inflammation. nih.govebi.ac.uk For instance, pyrazoline‐substituted pyrrolidine‐2,5‐dione (B5365651) hybrids have been designed and evaluated for their anticancer efficacy. researchgate.net

Computational Studies and Molecular Docking Simulations

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for understanding how pyrrolidine-2,5-dione derivatives interact with their biological targets at a molecular level. nih.govresearchgate.net These simulations can predict the binding affinity and orientation of a ligand within the active site of a receptor, guiding the design of more potent and selective inhibitors. nih.gov For example, docking simulations have been used to support the in-vitro findings for pyrrolidine-2,5-dione derivatives as anti-inflammatory agents by visualizing their interactions with cyclooxygenase isoforms. ebi.ac.uk Similarly, computational studies identified pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's pathology. nih.gov

Molecular docking studies can elucidate the specific interactions that stabilize the ligand-receptor complex. researchgate.net These interactions often include:

Hydrogen Bonds: These are crucial for the specific recognition between a ligand and a receptor. The carbonyl groups of the pyrrolidine-2,5-dione ring are excellent hydrogen bond acceptors.

π-π Stacking: Aromatic rings in the substituents of the pyrrolidine-2,5-dione scaffold can engage in π-π stacking interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the receptor's binding site.

Hydrophobic Interactions: Alkyl or aryl substituents can form favorable hydrophobic interactions with nonpolar pockets of the receptor.